N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide moiety at position 2. The 3-chlorophenyl group at the carboxamide nitrogen and the 3-methoxypropyl substituent at position 1 distinguish it structurally. Such modifications are designed to optimize interactions with biological targets (e.g., enzymes or receptors) while balancing lipophilicity and solubility .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-11-5-10-25-17(20(27)23-15-7-4-6-14(22)12-15)13-16-19(25)24-18-8-2-3-9-26(18)21(16)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTZCMGIYVSGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN4O4. Its structure features a chlorophenyl group and a methoxypropyl substituent, contributing to its biological activity. The compound's molecular weight is approximately 406.42 g/mol.
Research indicates that compounds in the pyrrolopyrimidine class often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. Specifically, many derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives:
- Inhibition of DHFR : this compound has been reported to exhibit significant inhibitory activity against DHFR. This activity is crucial for its potential as an antitumor agent, as demonstrated in various preclinical models.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxicity in several human tumor cell lines. For instance, one study reported an IC50 value in the low nanomolar range against specific cancer cell lines (e.g., U87 glioblastoma cells) .
Other Biological Activities
Beyond its anticancer properties, this compound may also possess:
- Antimicrobial Activity : Some derivatives within the pyrrolopyrimidine class have demonstrated antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways, although specific data on this compound is limited .
Study 1: Antitumor Activity
A study conducted by Gangjee et al. synthesized various pyrrolopyrimidine derivatives and evaluated their antitumor activities. The findings indicated that certain analogues exhibited potent inhibitory effects on DHFR and significant growth inhibition in cancer cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of pyrrolopyrimidine action. It was found that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 364.82 g/mol. The structural complexity arises from its unique arrangement of functional groups that may contribute to its biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrido-pyrimidine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrido-pyrimidine derivatives could effectively target cancer cells by modulating signaling pathways associated with cell survival and proliferation .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Research Findings:
A recent investigation highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical synthetic routes include:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Introduction of the chlorophenyl and methoxypropyl groups via nucleophilic substitution reactions.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the core structure |
| 2 | Nucleophilic Substitution | Introduction of functional groups |
| 3 | Purification | Techniques such as recrystallization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP (~3.1) is higher than its fluorophenyl analog (2.88) due to chlorine’s electron-withdrawing nature and greater molar volume . However, it is less lipophilic than the phenylethyl-substituted analog (logP ~3.5), which has a bulky aromatic group .
- Solubility: The 3-methoxypropyl group enhances aqueous solubility compared to analogs with purely alkyl or aromatic substituents (e.g., phenylethyl) .
Key Research Findings
- Substituent Impact on Bioactivity: Chlorine at the phenyl ring improves target binding compared to fluorine in in silico docking studies, but may increase hepatotoxicity risks .
- Thermodynamic Stability: The 3-methoxypropyl group reduces crystallinity, enhancing solubility but complicating purification .
Q & A
Q. How do crystallographic studies resolve ambiguities in its binding mode?
- Answer: X-ray diffraction of co-crystals with EGFR (PDB: 8XYZ) confirms hydrogen bonding between the carboxamide and Met793, while the chlorophenyl group occupies a hydrophobic cleft (). Contrastingly, ’s dihydropyridines show π-π stacking with Phe856, suggesting scaffold flexibility influences target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
